molecular formula C14H12N4OS B12921480 2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one CAS No. 76834-40-7

2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12921480
CAS No.: 76834-40-7
M. Wt: 284.34 g/mol
InChI Key: KAQPSBXFBUCYNO-WQLSENKSSA-N
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Description

4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the imidazole intermediate with a thiadiazole derivative, often under reflux conditions in the presence of a suitable catalyst.

    Benzylidene formation: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylidene-2-methyl-1H-imidazol-5(4H)-one: Lacks the thiadiazole moiety.

    2-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one: Lacks the benzylidene group.

    4-Benzylidene-2-methyl-1H-imidazole: Lacks both the thiadiazole and the imidazol-5(4H)-one structure.

Uniqueness

The presence of both the thiadiazole and benzylidene groups in 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

76834-40-7

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazol-4-one

InChI

InChI=1S/C14H12N4OS/c1-9-15-12(8-11-6-4-3-5-7-11)13(19)18(9)14-17-16-10(2)20-14/h3-8H,1-2H3/b12-8-

InChI Key

KAQPSBXFBUCYNO-WQLSENKSSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=NN=C(S3)C

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=NN=C(S3)C

Origin of Product

United States

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